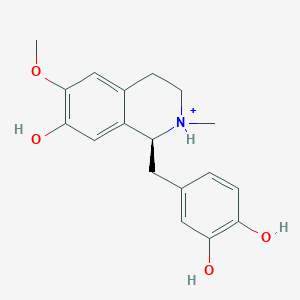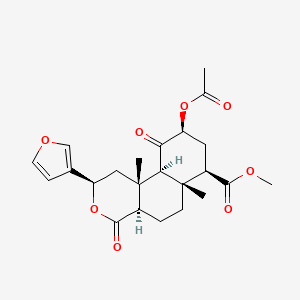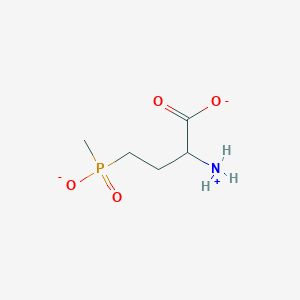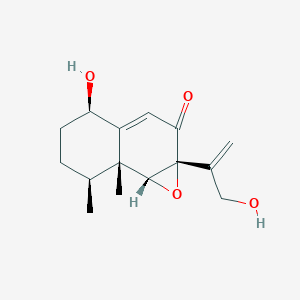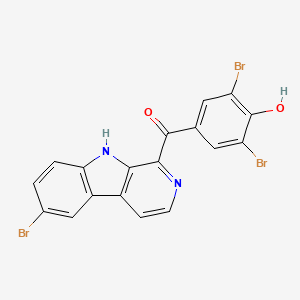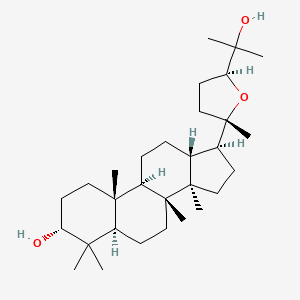
Cabraleadiol
Übersicht
Beschreibung
Cabraleadiol is a triterpenoid compound isolated from the plant Cabralea canjerana, which belongs to the Meliaceae family. This compound has garnered attention due to its diverse biological activities, including antimycobacterial and cytotoxic properties . This compound has a molecular formula of C30H52O3 and a molecular weight of 460.74 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cabraleadiol can be synthesized through chemical reactions involving triterpenoids. One common method involves the reaction of South American neem diols with acetic anhydride to produce this compound 3-acetate . The reaction conditions typically include the use of organic solvents such as dichloromethane and controlled temperatures ranging from 158-160°C .
Industrial Production Methods: The extraction process involves the use of solvents like methanol and ethanol to isolate the compound from plant material .
Analyse Chemischer Reaktionen
Types of Reactions: Cabraleadiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to create derivatives for further study .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acetic anhydride for acetylation, and oxidizing agents for oxidation reactions . The reaction conditions often involve controlled temperatures and the use of organic solvents to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of this compound include its acetylated derivative, this compound 3-acetate, and other oxidized forms . These derivatives are studied for their enhanced biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Cabraleadiol has a wide range of scientific research applications due to its biological activities. In chemistry, it is used as a model compound for studying triterpenoid synthesis and reactions . In biology and medicine, this compound exhibits antimycobacterial activity against Mycobacterium tuberculosis and cytotoxic effects on breast cancer cell lines . Additionally, it inhibits photosystem II in plants, making it a valuable compound for studying photosynthesis and plant biochemistry .
Wirkmechanismus
The mechanism of action of Cabraleadiol involves its interaction with various molecular targets. It inhibits photosystem II by inducing the appearance of a small G band, which is related to the decreased plastoquinone pool reduction . This inhibition affects the electron transport chain in photosynthesis, leading to the formation of inactive reaction centers . In biological systems, this compound activates toll-like receptor 4 (TLR4) on macrophages, leading to increased expression of inflammatory cytokines and chemokines .
Vergleich Mit ähnlichen Verbindungen
Cabraleadiol is unique among triterpenoids due to its specific biological activities and molecular structure. Similar compounds include ocotillone and odoratone, which are also isolated from Cabralea canjerana . These compounds share similar triterpenoid structures but differ in their specific biological activities and molecular targets . This compound’s unique ability to inhibit photosystem II and activate TLR4 distinguishes it from other triterpenoids .
Conclusion
This compound is a versatile triterpenoid compound with significant biological activities and scientific research applications. Its unique chemical properties and mechanisms of action make it a valuable compound for studying various biochemical processes and developing potential therapeutic agents.
Eigenschaften
IUPAC Name |
(3R,5R,8R,9R,10R,13R,14R,17S)-17-[(2S,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O3/c1-25(2)21-12-17-29(7)22(27(21,5)15-13-23(25)31)10-9-19-20(11-16-28(19,29)6)30(8)18-14-24(33-30)26(3,4)32/h19-24,31-32H,9-18H2,1-8H3/t19-,20+,21+,22-,23-,24+,27+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBNSDSKUAGBOI-ZNYSIYOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(O5)C(C)(C)O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)[C@@]5(CC[C@H](O5)C(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Cabraleadiol and where is it found?
A1: this compound is a dammarane-type triterpenoid primarily isolated from various plant sources, including the stem bark of Dysoxylum malabaricum Bedd. (Meliaceae) [], the roots of Dysoxylum densiflorum [], the bark of Amoora yunnanensis [], the lichen Pyxine consocians [], and the liverwort Blepharidophyllum densifolium [].
Q2: What is the molecular formula and weight of this compound?
A2: this compound possesses the molecular formula C30H52O3 and a molecular weight of 460.7 g/mol. []
Q3: How is the structure of this compound elucidated?
A3: The structure of this compound has been determined using a combination of spectroscopic techniques, including 1D and 2D NMR (COSY, HSQC, and HMBC) spectroscopy, NOE difference spectroscopy, and mass spectrometry. These methods, alongside comparisons with similar compounds, allow for a detailed structural characterization. [, , , , ] Notably, X-ray crystallography has confirmed the structure of this compound monoacetate. []
Q4: Has this compound shown any insecticidal activity?
A4: Yes, research suggests that this compound exhibits insecticidal activity against the fall armyworm Spodoptera frugiperda. In studies, this compound, along with other isolated compounds like 3-β-deacetylfi ssinolide and 7-deacetoxy-7-oxogedunin, demonstrated an ability to prolong the larval phase of the insect. []
Q5: How does this compound affect photosynthesis?
A5: Studies indicate that this compound acts as a Hill reaction inhibitor, affecting the light reaction of photosynthesis. It disrupts ATP synthesis and electron transport rates. Specifically, it appears to inhibit the photosystem II (PSII) by affecting the oxygen-evolving complex (OEC) and plastoquinone (PQ) pool reduction. []
Q6: What is the effect of this compound on Meloidogyne incognita?
A6: this compound, particularly when extracted from Cabralea canjerana, has shown significant inhibitory effects on the hatching of Meloidogyne incognita juveniles, a plant-parasitic nematode. This suggests potential nematicidal properties of the compound. []
Q7: Has this compound demonstrated any cytotoxic activity?
A7: While more research is needed, preliminary studies suggest that this compound may possess moderate cytotoxic activity against certain cancer cell lines. Further investigation is required to determine its potential in this area. [, ]
Q8: Are there any studies on the anti-cholinesterase activity of this compound?
A8: Yes, some studies suggest that this compound might have anti-cholinesterase activity, but the results are not conclusive. While it showed positive results in TLC bioautography with fast blue B salt, further testing using Ellman's method did not yield significant inhibitory concentrations (IC50 > 200 μg/ml). More research is needed to understand its potential in this area. []
Q9: What are the potential applications of this compound based on current research?
A9: The research suggests potential applications of this compound in various fields, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[(4-methylphenyl)sulfonylamino]-N-[2-[4-[[(5R)-3-oxo-5-phenyl-4-morpholinyl]methyl]-1-triazolyl]ethyl]-3-phenylpropanamide](/img/structure/B1261757.png)
![2-phenyl-N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)acetamide](/img/structure/B1261758.png)


